![molecular formula C51H41ClP2Ru B3100116 Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) CAS No. 1360949-97-8](/img/structure/B3100116.png)
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
Overview
Description
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a coordination compound . It has the empirical formula C51H41ClP2Ru and a molecular weight of 852.3 g/mol .
Molecular Structure Analysis
The molecular structure of “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” includes a ruthenium atom coordinated to a chloro group, a 3-phenylindenyl group, and two triphenylphosphine groups .Chemical Reactions Analysis
While specific chemical reactions involving “Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” are not available, similar ruthenium compounds are known to catalyze various types of reactions. For example, they can catalyze hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .Physical And Chemical Properties Analysis
“Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)” is a solid compound . It has a melting point of 135 °C (dec.) .Scientific Research Applications
Ruthenium-Catalyzed Bond Forming Reactions
This compound is known for its efficiency in ruthenium-catalyzed S-S, S-Si, and S-B bond forming reactions . These reactions are crucial in the synthesis of various organic compounds.
Oxidation of Secondary Alcohols to Ketones
The compound is used for the chemoselective oxidation of secondary alcohols to ketones . This is a significant process in organic chemistry, as it allows for the transformation of one functional group to another.
Transfer Hydrogenation Catalyst
It serves as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of catalytic reaction where hydrogen is transferred from a donor molecule to an acceptor molecule. It’s widely used in the synthesis of various chemicals.
Catalyst for the Racemization of Chiral Alcohols
The compound is used as a catalyst for the racemization of chiral alcohols . Racemization is a process that converts a molecule with a specific chirality into a mixture of equal amounts of enantiomers.
Synthesis of Tertiary Phosphines
Tertiary phosphines are synthesized using this compound . These phosphines are used in various fields, including organic and inorganic chemistry, analytical, catalysis, pharmaceutical, biological, food and dye industries, and pharmacological activities .
Biological Applications
Ruthenium metal-based complexes and Schiff base ligands, such as this compound, are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial) .
Safety and Hazards
Mechanism of Action
Target of Action
Similar ruthenium compounds have been known to target various organic synthesis reactions .
Mode of Action
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is known to catalyze S-S, S-Si, and S-B bond forming reactions . It is also used in the cycloaddition of azides with acetylenes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of S-S, S-Si, and S-B bonds . It also influences the cycloaddition of azides with acetylenes . The downstream effects of these pathways depend on the specific reactions and the substrates involved.
Result of Action
The molecular and cellular effects of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)'s action are the formation of S-S, S-Si, and S-B bonds, and the cycloaddition of azides with acetylenes . These reactions result in the synthesis of new compounds, which can have various applications in organic chemistry.
Action Environment
The action, efficacy, and stability of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere at room temperature for optimal stability .
properties
InChI |
InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLCXGMSHOUEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClP2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.